

Meta-analysis of KIF18A inhibitors in preclinical studies

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A new class of anti-cancer agents, KIF18A inhibitors, is showing significant promise in preclinical studies for treating chromosomally unstable tumors.[1][2][3][4] These inhibitors target the kinesin motor protein KIF18A, which plays a crucial role in chromosome alignment during cell division.[1][3][5] By disrupting this process, the inhibitors selectively induce cell death in cancer cells with high chromosomal instability (CIN), a hallmark of many aggressive cancers, while having minimal impact on healthy cells.[2][4][6] This targeted approach offers the potential for improved efficacy and reduced toxicity compared to traditional chemotherapies.[1]

Multiple KIF18A inhibitors are currently under development, with several having demonstrated potent anti-tumor activity in preclinical models of ovarian, breast, and lung cancer.[3][7][8] These agents are being investigated in various stages of preclinical and early clinical development, with the first commercial therapy anticipated around 2030.[1][9]

Comparative Efficacy and Physicochemical Properties

A summary of the preclinical data for several KIF18A inhibitors is presented below, highlighting their potency and in vivo activity.



Inhibitor	Compan y/Institu tion	Туре	IC50 (ATPase Assay)	In Vitro Activity	In Vivo Efficacy	Oral Bioavail ability	Referen ces
ATX-295	Accent Therapeu tics	Oral small molecule	Not disclosed	Dose-depende nt tumor growth inhibition in ovarian and triple-negative breast cancer models. [7][10]	Regressi on observed at 10 and 15 mg/kg BID in OVCAR- 3 xenograft model.[8] 61% of ovarian PDX models responde d.[8]	Orally administe red in Phase I/II trial.[7] [10]	[7][8][10]
VLS- 1488	Volastra Therapeu tics	Oral small molecule	Not disclosed	Resulted in mitotic arrest and cell death in chromos omally unstable cancer cells.[11]	Dose- depende nt inhibition of tumor growth in HCC15 and OVCAR- 3 xenograft models. [11]	Orally administe red in Phase I/II trial.[11]	[11]



ISM9682	Insilico Medicine	Oral small molecule	Not disclosed	Broad anti- tumor activity in HGSOC, TNBC, and NSCLC	Potent in vivo efficacy in multiple CDX models.	Favorabl e oral bioavaila bility.[3]	[3]
				CIN cell lines.[3]	[3]		
AU-KIF- 01 to -04	Aurigene Oncology	Macrocyc lic	0.06 to 1.4 μM	Robust anti- proliferati ve potency in OVCAR- 3 cells.[5]	Significa nt dose- depende nt anti- tumor efficacy in the OVCAR3 CDX model (AU-KIF- 03 and AU-KIF- 04).[5]	18-25% in rodents. [5]	[5]
AM-9022	Amgen	Oral candidat e	Not disclosed	Not specified	Tumor regressio n or stasis in both CDX and PDX models.	Orally active. [12]	[12]
Compou nd 3	-	Small molecule	8.2 nM	Mimics KIF18A knockdo	Not specified	Not specified	[13][14]



				wn phenotyp es in MDA- MB-231 cells.[13]			
Sovilnesi b	-	Small molecule	41.3 nM	Mimics KIF18A knockdo wn phenotyp es in MDA- MB-231 cells.[13]	Not specified	Not specified	[13][14]
Volastra Lead Candidat es	Volastra Therapeu tics	Oral	Sub-nM potency	Sensitivit y across multiple tumor types including high- grade serous ovarian, breast, and lung cancer. [15][16]	Tumor regressio n in mouse xenograft models. [15][16]	Orally bioavaila ble in preclinica I species. [15][16]	[15][16]

KIF18A Signaling and Mechanism of Action

KIF18A is a motor protein that moves along microtubules and is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[3] In cancer cells with chromosomal instability, there is a heightened dependency on KIF18A to manage the chaotic process of cell division. Inhibition of KIF18A's ATPase activity disrupts its function, leading to



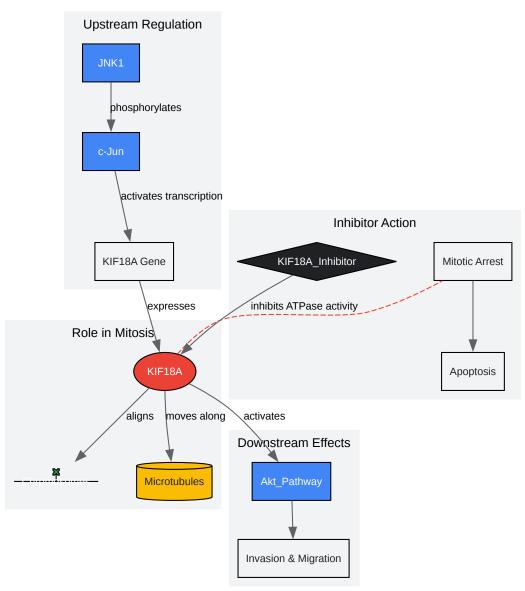




improper chromosome segregation, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, cell death (apoptosis).[5][6][11] This selective killing of chromosomally unstable cells is the key therapeutic principle behind KIF18A inhibitors.[2][4]

Some studies suggest that the JNK1/c-Jun signaling pathway may activate KIF18A expression, and that KIF18A can also promote cancer cell invasion and migration through the Akt signaling pathway.[17][18]





KIF18A Signaling and Mechanism of Action

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Caption: KIF18A signaling, role in mitosis, and inhibitor mechanism.



Experimental Protocols

The preclinical evaluation of KIF18A inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor activity.

KIF18A ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the microtubulestimulated ATPase activity of the KIF18A motor domain.[19]

- Materials: Recombinant human KIF18A motor domain, microtubules, assay buffer, ATP, test compound, and a phosphate detection reagent.[19]
- Procedure:
 - A reaction mixture containing the assay buffer, microtubules, and the KIF18A enzyme is prepared.[19]
 - The test compound is added at various concentrations.[19]
 - The reaction is initiated by adding ATP.[19]
 - After incubation, the amount of inorganic phosphate released is measured.[19]
 - The IC50 value is determined by plotting the percent inhibition against the compound concentration.[19]

Cell Proliferation Assay

This cell-based assay assesses the effect of KIF18A inhibition on the growth of cancer cell lines.[19]

- Materials: Chromosomally unstable cancer cell lines (e.g., OVCAR-3, MDA-MB-231) and diploid control cell lines (e.g., RPE1, MCF10A), cell culture medium, test compound, and a cell viability reagent.[20]
- Procedure:
 - Cells are seeded in multi-well plates and allowed to attach.[19]



- Cells are treated with the KIF18A inhibitor at various concentrations.
- Cell viability is measured over time using an automated cell imager or a plate readerbased assay.[19][20]
- The EC50 value is calculated by plotting cell viability against the compound concentration.
 [19]

Immunofluorescence Microscopy

This imaging-based assay allows for the direct visualization of the effects of KIF18A inhibition on chromosome alignment and spindle formation.[19][20]

- Materials: Cancer cell lines, KIF18A inhibitor, fixation and permeabilization buffers, primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3), fluorescently labeled secondary antibodies, and a DNA dye (e.g., DAPI).[20]
- Procedure:
 - Cells are treated with the KIF18A inhibitor.[20]
 - Cells are fixed, permeabilized, and stained with antibodies and DAPI.[20]
 - Images are acquired using fluorescence or confocal microscopy.
 - Phenotypes such as chromosome misalignment, multipolar spindles, and mitotic arrest are quantified.[20]

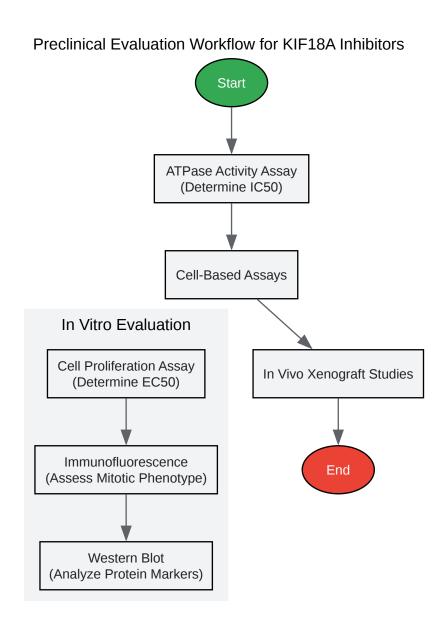
In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in animal models.

- Procedure:
 - Human cancer cells are implanted into immunocompromised mice.
 - Once tumors are established, mice are treated with the KIF18A inhibitor or a vehicle control.



- Tumor volume and body weight are monitored over time.
- At the end of the study, tumors may be excised for pharmacodynamic marker analysis (e.g., phospho-histone H3).[5]



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